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Compound of Interest

Compound Name: 5-Tert-butylnonan-5-amine

Cat. No.: B15358095

For researchers, scientists, and drug development professionals, a thorough understanding of
the structural characteristics of novel compounds is paramount. This guide provides a
comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for 5-Tert-butylnonan-5-amine. Due to the absence of publicly
available experimental data for this specific compound, this guide utilizes data from structurally
similar amines, tert-octylamine and tri-n-butylamine, to provide a robust predictive framework
and comparison.

Predicted and Comparative Spectroscopic Data

The structural similarity of the chosen analogs to 5-Tert-butylnonan-5-amine, particularly the
presence of bulky alkyl groups surrounding the nitrogen atom, allows for a reasonable
estimation of its spectral properties. The following tables summarize the experimental data for
the analogs and the predicted data for the target compound.

Table 1: *H NMR Data Comparison
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Functional Chemical Shift o ]
Compound Multiplicity Integration
Group (d) ppm
5-Tert-
butylnonan-5- )
i -NH2 ~0.5-2.0 Broad Singlet 2H
amine
(Predicted)
-CH:- (adjacent ]
~1.2-15 Multiplet 4H
to C-N)
-CH:- ~1.2-14 Multiplet 8H
-CHs (butyl )
] ~0.9 Triplet 6H
chains)
-C(CHs)s ~09-10 Singlet 9H
tert-Octylamine
(2,4,4- _
] -NH:2 1.12 Singlet 2H
trimethylpentan-
2-amine)[1][2]
-CH:- 1.27 Singlet 2H
-C(CHs)2 1.22 Singlet 6H
-C(CHs)s 0.95 Singlet 9H
Tri-n- -CH:z- (adjacent ]
) 2.38 Triplet 6H
butylamine[3][4] to N)
-CH2-CHa- 1.35 Sextet 6H
-CH2-CHs 1.30 Sextet 6H
-CHs 0.90 Triplet 9H

Table 2: *C NMR Data Comparison

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/tert-Octylamine
https://m.chemicalbook.com/SpectrumEN_107-45-9_1HNMR.htm
https://spectrabase.com/spectrum/K5IlU0JKHVd
https://pubchem.ncbi.nlm.nih.gov/compound/7622
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15358095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound Carbon Atom Chemical Shift (6) ppm
5-Tert-butylnonan-5-amine

(Predicted) eN T55-00
C-C(CHs)s ~35-40

-C(CHs)3 ~28 - 32

-CH:- (adjacent to C-N) ~30-35

-CH2- chains ~20- 30

-CHs (butyl chains) ~14

tert-Octylamine (2,4,4-

trimethylpentan-2-amine)[1] N 529
C-CHa- 57.1

C(CHs)2 31.7

C(CHs)s3 314

-CHs (on C-N) 29.3

-CHs (tert-butyl) 31.9

Tri-n-butylamine[4] -CHz2-N 54.0
-CH2-CH2-N 29.5

-CH2-CHs 20.6

-CHs 141

Table 3: Mass Spectrometry Data Comparison
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Molecular lon (M) Key Fragment lons
Compound Base Peak m/z

m/z m/z
5-Tert-butylnonan-5-

199 142 57,114

amine (Predicted)

tert-Octylamine (2,4,4-
trimethylpentan-2- 129 58 57,114
amine)[1][5]

Tri-n-butylamine[6][7] 185 142 44, 86, 100

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry
data for aliphatic amines like 5-Tert-butylnonan-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds, or CDsOD) in a standard 5 mm NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e 'H NMR Acquisition:
o Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
o Typical acquisition parameters:
» Pulse sequence: zg30
» Number of scans: 16-64 (depending on sample concentration)

» Relaxation delay (d1): 1-2 seconds
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= Acquisition time (aq): 3-4 seconds
» Spectral width (sw): 12-16 ppm

e 13C NMR Acquisition:

o Acquire the spectrum on the same instrument.

o Typical acquisition parameters:

Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024-4096 (due to the low natural abundance of 13C)

Relaxation delay (d1): 2-5 seconds

Acquisition time (aq): 1-2 seconds

Spectral width (sw): 0-220 ppm

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase correct the spectrum and baseline correct.

[¢]

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the amine sample (approximately 1 mg/mL) in a volatile
organic solvent such as methanol, acetonitrile, or a mixture of water and one of these
solvents.
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o For electrospray ionization (ESI), a small amount of formic acid (0.1%) can be added to

promote protonation.

o Data Acquisition (Electron lonization - EI):

o Introduce the sample into the mass spectrometer via a direct insertion probe or a gas
chromatography (GC) inlet.

o Typical EI-MS parameters:
= |onization energy: 70 eV
= Source temperature: 200-250 °C
» Mass range: m/z 30-400
o Data Acquisition (Electrospray lonization - ESI):

o Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate
of 5-10 pL/min.

o Typical ESI-MS parameters:

lonization mode: Positive

Capillary voltage: 3-4 kV

Drying gas (Nz) flow: 5-10 L/min

Drying gas temperature: 300-350 °C

Mass range: m/z 50-500
o Data Analysis:
o Identify the molecular ion peak (M* or [M+H]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions. Alpha-cleavage
(cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway
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for amines.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.
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Caption: Workflow for NMR analysis of 5-Tert-butylnonan-5-amine.
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Caption: Workflow for Mass Spectrometry analysis of 5-Tert-butylnonan-5-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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